molecular formula C11H15NO B14706524 1-tert-Butyl-1,3-dihydro-2,1-benzoxazole CAS No. 24766-66-3

1-tert-Butyl-1,3-dihydro-2,1-benzoxazole

Cat. No.: B14706524
CAS No.: 24766-66-3
M. Wt: 177.24 g/mol
InChI Key: MYILERCBVBJTOM-UHFFFAOYSA-N
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Description

1-tert-Butyl-1,3-dihydro-2,1-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound features a benzene ring fused with an oxazole ring, with a tert-butyl group attached to the nitrogen atom, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1,3-dihydro-2,1-benzoxazole can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with tert-butyl isocyanide under specific conditions. The reaction typically requires a solvent such as methyl cyanide or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K₂CO₃). The mixture is exposed to radiation under argon with a blue LED (3 W) for optimal results .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-1,3-dihydro-2,1-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: TBHP in the presence of a base like K₂CO₃.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Electrophiles or nucleophiles in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

1-tert-Butyl-1,3-dihydro-2,1-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-1,3-dihydro-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    Benzoxazole: The parent compound, lacking the tert-butyl group.

    2-Methylbenzoxazole: A derivative with a methyl group instead of tert-butyl.

    2,5-Dimethylbenzoxazole: Contains two methyl groups on the benzoxazole ring.

Uniqueness: 1-tert-Butyl-1,3-dihydro-2,1-benzoxazole is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and may improve its biological activity and stability compared to other benzoxazole derivatives .

Properties

CAS No.

24766-66-3

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-tert-butyl-3H-2,1-benzoxazole

InChI

InChI=1S/C11H15NO/c1-11(2,3)12-10-7-5-4-6-9(10)8-13-12/h4-7H,8H2,1-3H3

InChI Key

MYILERCBVBJTOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2CO1

Origin of Product

United States

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